molecular formula C24H20N2O4S2 B184103 4',4'''-Bi[benzenesulfonanilide] CAS No. 52945-06-9

4',4'''-Bi[benzenesulfonanilide]

Cat. No.: B184103
CAS No.: 52945-06-9
M. Wt: 464.6 g/mol
InChI Key: HVKQDNGNXSRNRV-UHFFFAOYSA-N
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Description

4',4'''-Bi[benzenesulfonanilide] is a bis-sulfonamide derivative characterized by two benzenesulfonanilide moieties linked at the 4' and 4''' positions. The compound’s core structure—comprising a sulfonamide bridge linking two aromatic rings—confers versatility in chemical modifications, enabling tailored biological activity and physicochemical properties.

Properties

CAS No.

52945-06-9

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-[4-[4-(benzenesulfonamido)phenyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H20N2O4S2/c27-31(28,23-7-3-1-4-8-23)25-21-15-11-19(12-16-21)20-13-17-22(18-14-20)26-32(29,30)24-9-5-2-6-10-24/h1-18,25-26H

InChI Key

HVKQDNGNXSRNRV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The introduction of EWGs like CF₃ (compound 32) significantly enhances PR-antagonistic activity compared to halogens (e.g., Cl, Br) .
  • Steric Effects: Bulky substituents (e.g., cyanophenyl in compound 31) reduce potency, suggesting steric hindrance at the receptor site .
  • Biological Targets : Structural flexibility allows benzenesulfonanilides to target diverse pathways, including steroid receptors (PR) and metabolic enzymes (11β-HSD1) .

Table 2: Comparative Physicochemical Data of Benzenesulfonamide Derivatives

Compound ID (from ) Substituents Yield (%) Melting Point (°C) Notable Spectral Features (IR/NMR) Reference
7b 4-Methoxyphenyl, amino, dicyano 56 350 NH/NH₂ (3320–3440 cm⁻¹), C≡N (2225 cm⁻¹), C=O (1680 cm⁻¹)
7c 4-Chlorophenyl, amino, dicyano 60 >300 Similar to 7b with Cl-induced shifts in NMR.
10 3-Cyano, 4,6-dimethyl 64 >300 NH/NH₂ (3280 cm⁻¹), C≡N (2220 cm⁻¹)
11 Chromene-carboxamide 90 294 NH/NH₂ (3340 cm⁻¹), C=O (1675 cm⁻¹)

Key Observations :

  • Synthetic Accessibility : Yields range from 56% to 90%, with chromene-carboxamide derivatives (compound 11) showing superior synthetic efficiency .
  • Thermal Stability : High melting points (>300°C) correlate with strong intermolecular interactions (e.g., hydrogen bonding from NH/NH₂ groups) .
  • Spectral Signatures : IR and NMR data confirm the presence of functional groups critical for bioactivity, such as sulfonamide NH and carbonyl groups .

Progesterone Receptor Antagonists

Benzenesulfonanilides with 3-CF₃ substituents (e.g., compound 32) demonstrate submicromolar IC₅₀ values, outperforming steroidal antagonists in selectivity and synthetic tractability .

Urea Transport Inhibitors

Serotonin 5-HT₆ Receptor Modulators

Novel benzenesulfonanilides (patented in ) target neurological disorders, highlighting the scaffold’s adaptability across receptor families .

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